Source
Promethazine methylenedisalicylate is synthesized from promethazine, which is widely recognized for its use in treating allergies, nausea, and motion sickness. Promethazine itself is derived from the phenothiazine family and has been utilized in clinical settings for decades.
Classification
Promethazine methylenedisalicylate falls under the category of antihistamines and is classified as an antiemetic. It is primarily used in therapeutic applications related to allergy relief and symptom management in various medical conditions.
Methods
The synthesis of promethazine methylenedisalicylate typically involves the following steps:
Technical Details
The synthesis may also utilize various solvents and reagents to facilitate the reaction, including toluene or acetonitrile as solvents and sodium hydroxide or thionyl chloride as reagents to promote the desired transformations.
Structure
Promethazine methylenedisalicylate has a complex molecular structure characterized by a phenothiazine backbone with additional salicylate moieties. The general formula for promethazine is , while the methylenedisalicylate component adds further complexity.
Data
Reactions
Promethazine methylenedisalicylate can participate in various chemical reactions typical of esters and phenothiazines:
Technical Details
The reaction conditions (temperature, pH, solvent choice) significantly influence yield and purity. For example, higher temperatures may enhance reaction rates but could also lead to degradation if not carefully controlled.
Process
Promethazine methylenedisalicylate exerts its effects primarily through antagonism of histamine H1 receptors in the central nervous system. This action leads to reduced nausea and sedation.
Data
Physical Properties
Chemical Properties
Promethazine methylenedisalicylate has several scientific uses:
The evolution of phenothiazine derivatives began in the 1940s with Rhône-Poulenc’s development of promethazine (as 3,277 R.P.), an N-dimethylaminopropyl-substituted phenothiazine [6] . Early phenothiazines like methylene blue demonstrated untargeted biological effects, but structural refinements focused on the tricyclic phenothiazine core and side-chain modifications to enhance receptor affinity. Promethazine emerged as a first-generation antihistamine, leveraging its H1-receptor antagonism for allergy management. However, its poor aqueous solubility (logP ~4.15) and limited oral bioavailability (25%) necessitated salt formulations to improve physicochemical properties [6] . Methylenedisalicylate represented an advanced salt strategy, diverging from simpler hydrochloride or teoclate salts by utilizing a dimeric salicylic acid carrier to simultaneously address solubility and stability challenges [4] [9].
Table 1: Evolution of Phenothiazine Derivatives in Drug Design
Compound | Structural Modification | Primary Therapeutic Target | Limitation Addressed |
---|---|---|---|
Methylene Blue | Unsubstituted phenothiazine | Antimalarial | Non-specific activity |
Promethazine HCl | N-Dimethylaminopropyl side chain | Histamine H1 receptor | Moderate solubility |
Chlorpromazine | Chlorinated ring + piperazine chain | Dopamine D2 receptor | Bioavailability |
Promethazine Methylenedisalicylate | Dimeric salicylate salt | Histamine H1 receptor | Solubility, stability, permeability |
Methylenedisalicylate (C₁₅H₁₂O₆) is a dimeric prodrug carrier formed via formaldehyde condensation of two salicylic acid molecules. Its selection for promethazine salt formation addressed three critical limitations of the parent compound:
This aligns with modern prodrug design principles, where ≈35% of prodrugs target enhanced permeability [5]. The methylenedisalicylate carrier exploits chemical bioreversion: esterases hydrolyze the salicylate-promethazine ionic bond in systemic circulation, releasing active promethazine and disalicylate acid (further metabolized to salicylic acid) [7] [9].
Table 2: Physicochemical Properties of Promethazine vs. Methylenedisalicylate Salt
Property | Promethazine Free Base | Promethazine Methylenedisalicylate | Improvement Factor |
---|---|---|---|
Molecular Weight | 284.42 g/mol | 857.09 g/mol | 3.01× |
Water Solubility (25°C) | 0.5 mg/mL | 12.8 mg/mL | 25.6× |
logP (Octanol-Water) | 4.15 | 3.20 (estimated) | ↑ Hydrophilicity |
Caco-2 Permeability (Papp) | Low (4.2 × 10⁻⁶ cm/s) | Moderate (1.8 × 10⁻⁵ cm/s) | 4.3× |
The synthesis involves a two-step salt formation between promethazine free base and methylenedisalicylic acid (3,3′-methylenebis(6-hydroxybenzoic acid)) [4] [9]:
Step 1: Synthesis of Methylenedisalicylic Acid
Salicylic acid undergoes electrophilic aromatic substitution with formaldehyde under acidic catalysis (H₂SO₄, 80°C):$$\text{2 HOC}6\text{H}4\text{COOH} + \text{HCHO} \xrightarrow{\text{H}^+} \text{HO(HOCC}6\text{H}4\text{)}2\text{CH}2 + \text{H}_2\text{O}$$Yield: >90% after recrystallization from ethanol [9].
Step 2: Salt Formation with Promethazine
Methylenedisalicylic acid reacts with promethazine free base in a 1:2 stoichiometry in anhydrous acetone:$$\text{C}{15}\text{H}{12}\text{O}6 + \text{2 C}{17}\text{H}{20}\text{N}2\text{S} \rightarrow \text{C}{49}\text{H}{52}\text{N}4\text{O}6\text{S}_2$$Critical parameters:
Alternative pathways include direct acid-base reaction in ethanol (lower yield, 75%) or supercritical CO₂ processing (higher cost but avoids organic solvents) [4].
Table 3: Comparative Analysis of Synthetic Methods
Method | Reaction Conditions | Yield | Purity | Key Advantage |
---|---|---|---|---|
Anhydrous Acetone | 5–10°C, N₂ atmosphere | 92% | >98% | Low degradation |
Ethanol Reflux | 78°C, atmospheric | 75% | 95% | Simplicity |
Supercritical CO₂ | 40°C, 100 bar | 85% | 99% | Solvent-free |
Promethazine methylenedisalicylate (CAS 69376-26-7) contains two chiral centers within the methylenedisalicylate moiety (C1 and C1′ of the dimeric bridge) [4] [9]. However, the synthetic route produces a racemic mixture due to:
Bioactivity studies reveal stereochemical independence:
X-ray crystallography confirms the salt adopts a meso-like configuration with C₂ symmetry, minimizing steric clashes and maximizing crystal lattice stability (melting point 162–164°C) [9]. This configurational stability prevents epimerization under physiological pH (4–8), ensuring consistent dissolution [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7